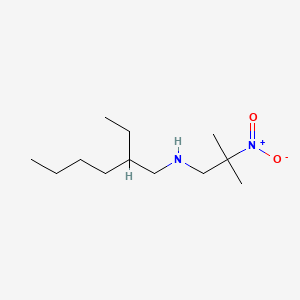
N-(2-Nitroisobutyl)-2-ethylhexylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Nitroisobutyl)-2-ethylhexylamine is an organic compound that features both nitro and amine functional groups. Compounds containing nitro groups are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the nitro group imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitroisobutyl)-2-ethylhexylamine typically involves the nitration of an appropriate precursor followed by amination. One common method is the nitration of 2-ethylhexylamine using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the selectivity and overall productivity of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Nitroisobutyl)-2-ethylhexylamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium nitrite and hydrochloric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, hydroxylamines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(2-Nitroisobutyl)-2-ethylhexylamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of nitro group-containing biomolecules and their interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which N-(2-Nitroisobutyl)-2-ethylhexylamine exerts its effects involves the interaction of its nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes, proteins, and other biomolecules. These interactions can lead to changes in cellular processes and biochemical pathways, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Nitrobenzene: A simple aromatic nitro compound used in the synthesis of aniline and other chemicals.
2-Nitropropane: An aliphatic nitro compound used as a solvent and chemical intermediate.
Nitromethane: A small nitro compound used in organic synthesis and as a fuel additive.
Uniqueness
N-(2-Nitroisobutyl)-2-ethylhexylamine is unique due to its specific structure, which combines the properties of both nitro and amine groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
63765-90-2 |
|---|---|
Fórmula molecular |
C12H26N2O2 |
Peso molecular |
230.35 g/mol |
Nombre IUPAC |
2-ethyl-N-(2-methyl-2-nitropropyl)hexan-1-amine |
InChI |
InChI=1S/C12H26N2O2/c1-5-7-8-11(6-2)9-13-10-12(3,4)14(15)16/h11,13H,5-10H2,1-4H3 |
Clave InChI |
ZWNSDNRWTPIDSH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CNCC(C)(C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


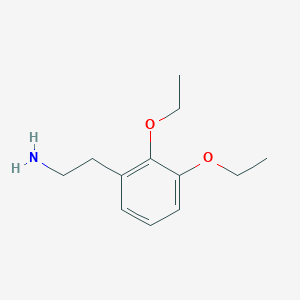
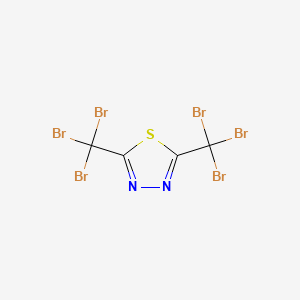
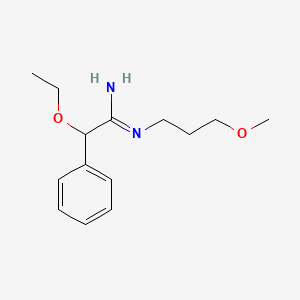
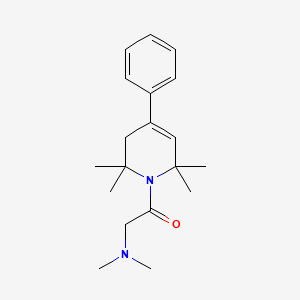
![Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-](/img/structure/B13946865.png)
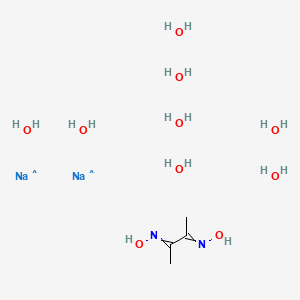
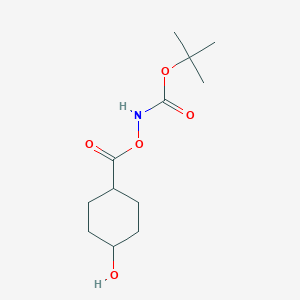
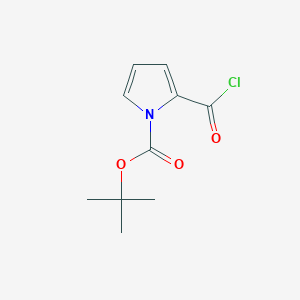
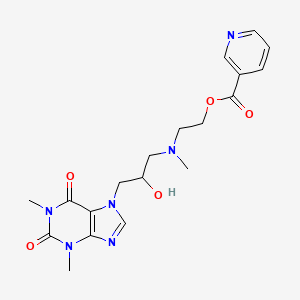
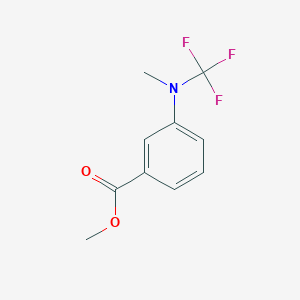
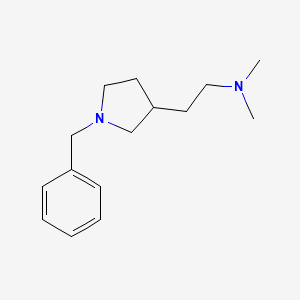
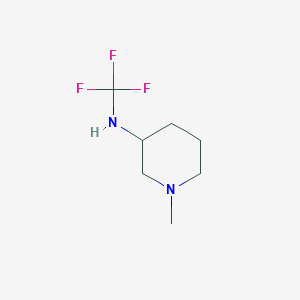
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13946920.png)
![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13946925.png)
